molecular formula C23H25FN4O2 B2763978 1-(4-fluorophenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 890643-38-6

1-(4-fluorophenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2763978
CAS RN: 890643-38-6
M. Wt: 408.477
InChI Key: ARPMGPMADYUZRI-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C23H25FN4O2 and its molecular weight is 408.477. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Some synthesized compounds, including those with fluorinated benzothiazolo imidazole structures, have shown promising antimicrobial activity. This includes activity against mycobacteria, which suggests potential applications in developing new antimicrobial agents. For instance, Sathe et al. (2011) explored the antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds, revealing some compounds' significant antimicrobial properties Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011.

Anticancer and Kinase Inhibition

Research into N-benzyl substituted acetamide derivatives containing thiazole has demonstrated Src kinase inhibitory and anticancer activities. This suggests the potential of these compounds in cancer therapy, particularly in targeting specific kinase pathways involved in cancer progression. Fallah-Tafti et al. (2011) found that the unsubstituted N-benzyl derivative showed inhibition of c-Src kinase, which is significant in cancer research Fallah-Tafti, Foroumadi, Tiwari, Shirazi, Hangauer, Bu, Akbarzadeh, Parang, & Shafiee, 2011.

Pharmacokinetics and Metabolic Studies

The study of the metabolism of novel antibacterial drugs, such as FYL-67, provides insights into their pharmacokinetics and potential applications. Sang et al. (2016) conducted an in-depth analysis of the phase I metabolism of FYL-67, offering valuable information for further development and application of similar compounds Sang, Long, Yang, Ye, Yang, Chen, Wang, & Luo, 2016.

Neuropharmacology

Compounds related to "1-(4-fluorophenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one" have been explored for their neuropharmacological effects, including anticonvulsive properties. Kalitin et al. (2018) investigated the GABAergic mechanism of the anticonvulsive effect of a chemical agent, demonstrating the potential therapeutic applications of these compounds in treating epilepsy Kalitin, Grechko, Spasov, Sukhov, Anisimova, & Matukhno, 2018.

properties

IUPAC Name

1-(4-fluorophenyl)-4-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O2/c24-18-5-7-19(8-6-18)28-16-17(15-22(28)29)23-25-20-3-1-2-4-21(20)27(23)10-9-26-11-13-30-14-12-26/h1-8,17H,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPMGPMADYUZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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